Dilithium sebacate
CAS No.: 19370-86-6
Cat. No.: VC21058596
Molecular Formula: C10H16Li2O4
Molecular Weight: 214.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19370-86-6 |
|---|---|
| Molecular Formula | C10H16Li2O4 |
| Molecular Weight | 214.2 g/mol |
| IUPAC Name | dilithium;decanedioate |
| Standard InChI | InChI=1S/C10H18O4.2Li/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
| Standard InChI Key | QFFPUGXEOWMNCP-UHFFFAOYSA-L |
| SMILES | [Li+].[Li+].C(CCCCC(=O)[O-])CCCC(=O)[O-] |
| Canonical SMILES | [Li+].[Li+].C(CCCCC(=O)[O-])CCCC(=O)[O-] |
Introduction
Chemical Properties and Structure
Molecular Structure
Dilithium sebacate has the molecular formula C10H16Li2O4 . Its structure consists of a linear carbon chain with carboxylate groups at both ends, each bound to a lithium ion. The compound's linear structure can be represented using the following Canonical SMILES notation:
[Li+].[Li+].C(CCCCC(=O)[O-])CCCC(=O)[O-]
Additionally, its InChI representation is:
InChI=1S/C10H18O4.2Li/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);;/q;2*+1/p-2
The structure features two lithium cations (Li+) and a decanedioate anion with two negatively charged carboxylate groups (COO-) at opposite ends of the ten-carbon chain. This arrangement gives the compound its characteristic properties and reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of dilithium sebacate are summarized in the following table:
As a lithium salt, dilithium sebacate exhibits characteristics typical of metal carboxylates, including thermal stability and specific chemical reactivity patterns. These properties contribute to its utility in various applications, particularly those requiring stability under challenging conditions.
Synthesis and Production
Laboratory Synthesis
The synthesis of dilithium sebacate typically involves a neutralization reaction between sebacic acid and a lithium base. The basic reaction can be represented as:
C10H18O4 (Sebacic acid) + 2 LiOH (Lithium hydroxide) → C10H16Li2O4 (Dilithium sebacate) + 2 H2O (Water)
This acid-base reaction proceeds through the deprotonation of the carboxylic acid groups by the lithium hydroxide, forming the dilithium salt and water as a byproduct. The reaction is typically conducted in aqueous solution, where both reactants can dissolve, facilitating the ionic exchange.
Industrial Production
Industrial production of dilithium sebacate likely follows similar chemical principles but is optimized for larger scales and commercial requirements. The process would typically involve:
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Careful control of reactant ratios to ensure complete neutralization
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Temperature control to optimize reaction kinetics
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Purification steps to remove impurities
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Drying processes to obtain the final solid product
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Quality control testing to ensure product specifications are met
The exact details of industrial production methods are often proprietary and may vary between manufacturers based on their specific equipment, expertise, and target product specifications.
Applications
High-Temperature Lubricants
One of the primary applications of dilithium sebacate is in high-temperature lubricant formulations. The compound is used in products such as "Synthetic High Temp 2," where it contributes to the lubricant's performance characteristics . In this formulation, dilithium sebacate is present at a concentration of approximately 3-5% .
The properties of a commercial lubricant containing dilithium sebacate are summarized in the following table:
The inclusion of dilithium sebacate in these formulations likely contributes to their stability at elevated temperatures, an essential characteristic for lubricants used in high-temperature applications such as industrial machinery, automotive components, or other high-stress environments.
Materials Science Research
The compound may also be of interest in materials science research, where its thermal stability and other properties could be exploited for the development of specialized materials. The presence of both lithium ions and an organic component in the structure offers opportunities for the design of materials with specific characteristics.
Environmental Impact
Aquatic Toxicity
Environmental testing data indicates that dilithium sebacate has relatively low aquatic toxicity. Tests conducted on Cyprinus carpio (common carp) have established an LC50 value of > 100 mg/l , suggesting limited acute toxicity to fish.
This aquatic toxicity data is summarized in the following table:
The LC50 value exceeding 100 mg/l is generally considered indicative of relatively low acute aquatic toxicity, which is significant information for environmental risk assessment of the compound.
Current Research and Future Prospects
Future Prospects
Future developments involving dilithium sebacate may include:
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Optimization of its use in high-temperature lubricant formulations
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Exploration of novel applications leveraging its unique properties
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Development of modified variants with enhanced characteristics for specific applications
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Further investigation of its environmental fate and potential ecological impacts
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Integration into emerging technologies requiring lithium-containing compounds with specific performance characteristics
As research in lithium chemistry continues to advance, driven partly by the demand for lithium-ion batteries and other energy storage technologies, compounds like dilithium sebacate may receive increased attention for their potential contributions to various technological applications.
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